molecular formula C21H26N2O5S2 B296888 ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Numéro de catalogue B296888
Poids moléculaire: 450.6 g/mol
Clé InChI: BCENLJBIGZDBTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been linked to the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the disruption of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines. Additionally, ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit proliferation in B-cell malignancies, and its potential for combination therapy with other anti-cancer agents. The limitations of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include its irreversible binding to BTK, which may lead to off-target effects and potential toxicity, as well as the need for further clinical trials to establish its safety and efficacy in larger patient populations.

Orientations Futures

For ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include the evaluation of its efficacy in combination with other anti-cancer agents, the exploration of its potential in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma, and the investigation of its mechanism of action and potential biomarkers for patient selection. Additionally, the development of more potent and selective BTK inhibitors may provide further therapeutic options for patients with B-cell malignancies.

Méthodes De Synthèse

The synthesis of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, starting with the reaction of 2-aminothiophenol with ethyl 2-bromo-3-oxobutanoate to yield 2-(2-oxo-3-oxetanyl)thiophene. This intermediate is then reacted with N-(methylsulfonyl)-N-phenylalanine methyl ester to form the corresponding amide, which is subsequently cyclized to form ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Applications De Recherche Scientifique

Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promising results in preclinical studies, demonstrating potent BTK inhibition and anti-tumor activity in various B-cell malignancies. In a phase I clinical trial, ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was well-tolerated and showed preliminary efficacy in patients with relapsed or refractory CLL and NHL.

Propriétés

Formule moléculaire

C21H26N2O5S2

Poids moléculaire

450.6 g/mol

Nom IUPAC

ethyl 2-[2-(N-methylsulfonylanilino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S2/c1-4-28-21(25)18-16-12-8-9-13-17(16)29-20(18)22-19(24)14(2)23(30(3,26)27)15-10-6-5-7-11-15/h5-7,10-11,14H,4,8-9,12-13H2,1-3H3,(H,22,24)

Clé InChI

BCENLJBIGZDBTP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C

SMILES canonique

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.